1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding diethyl 2,4-difluorophenylmalonate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent like diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester groups followed by decarboxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group and the cyclopropane ring contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
- 1-(2,4-Dibromophenyl)cyclopropanecarboxylic acid
- 1-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid
Comparison: 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated or substituted analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Biological Activity
1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Molecular Formula : C₁₁H₉F₂NO₃
- Molecular Weight : 241.19 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anti-inflammatory and anti-fibrotic properties. The compound exhibits various pharmacological effects, which can be summarized as follows:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines.
- Anti-fibrotic Activity : Research indicates that this compound can inhibit collagen synthesis and reduce fibrosis in liver models by affecting hepatic stellate cells (HSCs) .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Collagen Synthesis : Studies have demonstrated that the compound reduces the expression of COL1A1 protein in HSCs, leading to decreased collagen deposition .
- Modulation of Cytokine Levels : The compound may influence the expression levels of various cytokines associated with inflammation and fibrosis .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |
Anti-fibrotic | Inhibited COL1A1 expression in HSCs | |
Cytotoxicity | IC50 values indicating low toxicity |
Detailed Findings
- Anti-fibrotic Study :
- Inflammation Modulation :
- Toxicity Assessment :
Properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHYEZHOSCLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717158 | |
Record name | 1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920501-68-4 | |
Record name | 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920501-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.